N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide
CAS No.: 1797225-67-2
Cat. No.: VC4334289
Molecular Formula: C18H21N5O4S
Molecular Weight: 403.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797225-67-2 |
|---|---|
| Molecular Formula | C18H21N5O4S |
| Molecular Weight | 403.46 |
| IUPAC Name | N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C18H21N5O4S/c24-18(19-7-8-21-9-10-23-17(21)5-6-20-23)15-1-3-16(4-2-15)28(25,26)22-11-13-27-14-12-22/h1-6,9-10H,7-8,11-14H2,(H,19,24) |
| Standard InChI Key | OQXLLEOFKQHCTK-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key domains:
-
Benzamide backbone: A 4-substituted benzamide scaffold provides rigidity and facilitates interactions with hydrophobic binding pockets.
-
Morpholinosulfonyl group: The morpholine ring attached via a sulfonamide linker introduces polarity and hydrogen-bonding capacity, often critical for target engagement in kinase inhibitors .
-
Imidazo[1,2-b]pyrazole-ethylamine side chain: This heterocyclic moiety, linked through an ethyl spacer, may enhance solubility and confer selectivity in biological systems .
Table 1: Calculated Physicochemical Properties
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The compound can be synthesized through a three-step sequence:
-
Sulfonylation of 4-aminobenzoic acid: Reaction with morpholine sulfonyl chloride yields 4-(morpholinosulfonyl)benzoic acid.
-
Amide coupling: Activation of the carboxylic acid using HATU or EDCl followed by reaction with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine .
-
Purification: Chromatographic separation (e.g., reversed-phase HPLC) to isolate the target compound.
Optimized Reaction Conditions
Key parameters derived from analogous syntheses :
-
Coupling agents: HATU or TBTU in DMF/DMA (yield: 65–78%).
-
Base: N,N-Diisopropylethylamine (DIPEA) at 0.5–1.0 equivalents.
-
Temperature: Room temperature (18–24 hr reaction time).
Table 2: Representative Synthetic Data
| Parameter | Condition | Source |
|---|---|---|
| Coupling Agent | HATU (1.2 equiv) | Ambeed |
| Solvent | N,N-Dimethylacetamide (DMA) | PubChem |
| Yield | 72% (crude), 58% (purified) | Analogous |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
-
Aqueous solubility: Predicted 0.12 mg/mL (ESOL), classifying it as "slightly soluble." The morpholinosulfonyl group enhances hydrophilicity compared to simpler sulfonamides .
-
Lipophilicity: Consensus LogP of 1.85 suggests moderate membrane permeability, balancing the polar sulfonamide and nonpolar imidazopyrazole groups .
-
GI absorption: High (predicted) due to moderate LogP and TPSA <140 Ų .
Metabolic Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume